6-Bromo-3-(trifluoromethyl)picolinic acid
Description
Contextualization within Halogenated and Trifluoromethylated Picolinic Acid Derivatives
Halogenated and trifluoromethylated picolinic acid derivatives are prominent motifs in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. nih.govresearchoutreach.org The inclusion of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net The -CF3 group is highly electronegative and lipophilic, properties that can significantly alter the electronic and physical characteristics of the parent molecule. mdpi.com Trifluoromethylpyridines (TFMPs) are key building blocks for numerous active ingredients in crop protection and medicine. nih.govresearchgate.net
The addition of halogen atoms, such as bromine, further diversifies the chemical space. Halogens can act as bioisosteres for other groups, participate in hydrogen bonding, and serve as reactive handles for further chemical modification through cross-coupling reactions. The combination of both a halogen and a trifluoromethyl group on a picolinic acid scaffold, as seen in 6-Bromo-3-(trifluoromethyl)picolinic acid, creates a highly functionalized and versatile chemical intermediate. google.comgoogle.com Such compounds are often designed as precursors for more complex molecular targets. For instance, related picolinic acid derivatives are used as intermediates in the synthesis of compounds aimed at treating respiratory disorders. google.com
Significance of the Pyridine-2-carboxylic Acid Scaffold in Contemporary Chemical Research
The pyridine-2-carboxylic acid scaffold, also known as picolinic acid, is a foundational structure in chemistry. wikipedia.org Pyridine (B92270) and its derivatives are the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, highlighting their importance in drug design. nih.gov
The significance of the picolinic acid scaffold stems from several key features:
Chelating Properties: The arrangement of the carboxylic acid group ortho to the pyridine nitrogen atom allows picolinic acid and its derivatives to act as effective bidentate chelating agents for a variety of metal ions. wikipedia.orgnih.gov This property is crucial for their biological activity and their use in coordination chemistry. nih.govrsc.org
Biological Activity: The picolinic acid core is present in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govrsc.org It is also the basis for a class of synthetic auxin herbicides, such as picloram (B1677784) and clopyralid, which are vital in agriculture. nih.gov
Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the molecule. nih.gov This "tunability" makes the scaffold highly adaptable for creating libraries of compounds for drug discovery and for optimizing lead compounds. nih.gov
Catalytic Applications: Beyond its role as a building block, pyridine-2-carboxylic acid itself can function as an efficient and environmentally friendly catalyst in multi-component organic reactions. rsc.org
The consistent incorporation of this scaffold into a diverse array of valuable compounds underscores its enduring importance in contemporary chemical research. nih.gov
Table 1: Physicochemical Properties of Picolinic Acid Isomers This interactive table provides data for the parent pyridinecarboxylic acid isomers.
| Common Name | Systematic Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| Picolinic Acid | Pyridine-2-carboxylic acid | 98-98-6 | C6H5NO2 | 123.11 |
| Nicotinic Acid | Pyridine-3-carboxylic acid | 59-67-6 | C6H5NO2 | 123.11 |
| Isonicotinic Acid | Pyridine-4-carboxylic acid | 55-22-1 | C6H5NO2 | 123.11 |
Overview of Structural Features and Substituent Effects in this compound
The chemical reactivity and properties of this compound are dictated by the electronic interplay of its substituents on the pyridine ring. Both the bromine atom and the trifluoromethyl group are potent electron-withdrawing groups (EWGs). ucsb.edulibretexts.org
Inductive Effect: The high electronegativity of the fluorine atoms in the -CF3 group and the bromine atom means they exert a strong negative inductive effect (-I). They pull electron density away from the pyridine ring through the sigma bonds. youtube.com This effect is compounded by the presence of two such groups.
Resonance Effect: The trifluoromethyl group does not significantly participate in resonance. The bromine atom, while having a -I effect, can theoretically exert a weak, electron-donating resonance effect (+R) due to its lone pairs. However, for halogens, the inductive effect typically dominates.
Impact on Acidity: The primary consequence of these strong electron-withdrawing effects is a significant increase in the acidity of the carboxylic acid group compared to unsubstituted picolinic acid. libretexts.org The EWGs stabilize the carboxylate anion (the conjugate base) that forms upon dissociation by dispersing its negative charge, making the parent acid more likely to donate a proton. youtube.com The proximity of the bromine atom at the 6-position to the carboxylic acid at the 2-position further enhances this acid-strengthening effect. libretexts.org
Reactivity of the Pyridine Ring: The electron-deficient nature of the ring, caused by the two EWGs and the inherent electron-withdrawing character of the ring nitrogen, deactivates the aromatic system towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group (like the bromine atom).
Table 2: Influence of Substituents on Acidity This table illustrates the general principles of how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) affect the acidity of a carboxylic acid.
| Substituent Type | Electronic Effect | Stability of Conjugate Base | Effect on Acidity |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -Br, -CF3, -NO2) | Inductively withdraws electron density | Stabilized | Increases |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Inductively donates electron density | Destabilized | Decreases |
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
PBIZFHSHUMQICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Trifluoromethyl Picolinic Acid
Reactions at the Carboxylic Acid Moiety of Picolinic Acid Derivatives
The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.
The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method involves the initial conversion of the picolinic acid to a more reactive acyl chloride. This is often achieved by treatment with thionyl chloride (SOCl₂), a reaction that can be catalyzed by dimethylformamide (DMF). nih.gov The resulting picolinoyl chloride can then react with an alcohol to furnish the desired ester.
Another approach involves the direct coupling of the carboxylic acid with an alcohol using a coupling agent. However, methods like dicyclohexylcarbodiimide (B1669883) (DCC) coupling can be problematic for picolinic acids due to the propensity of the intermediate O-acylurea to rearrange into a stable N-acylurea, which halts the reaction. nih.gov
More successful strategies have been developed for creating "active esters," which are themselves effective acylating agents. These include p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. nih.gov For instance, the reaction of a picolinic acid derivative with ethyl chloroformate can yield the corresponding ethyl ester. google.com
Table 1: Examples of Esterification Reactions of Picolinic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Picolinic acid | 1. SOCl₂, DMF (cat.) 2. p-Nitrophenol, Triethylamine | Picolinic acid p-nitrophenyl ester | nih.gov |
| Picolinic acid | 1. SOCl₂, DMF (cat.) 2. N-Hydroxysuccinimide, Triethylamine | Picolinic acid N-hydroxysuccinimidyl ester | nih.gov |
The formation of an amide bond is one of the most significant reactions of 6-bromo-3-(trifluoromethyl)picolinic acid, enabling its incorporation into a wide array of molecules, including pharmaceutically active compounds. google.comgoogle.com The process involves activating the carboxylic acid group to facilitate its reaction with a primary or secondary amine. bachem.com
Standard peptide coupling reagents are frequently employed for this purpose. These reagents convert the carboxylic acid into a reactive intermediate that is readily attacked by the amine's nucleophilic nitrogen atom. bachem.com A wide variety of such reagents exist, often categorized as phosphonium (B103445) or uronium salts. uni-kiel.de
Commonly used coupling agents for picolinic acid derivatives include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used in conjunction with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine, DIPEA). google.comgoogle.com Additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often included to accelerate the coupling reaction and, crucially, to suppress racemization when chiral amines are used. uni-kiel.deuniurb.it
An alternative to using coupling reagents is the formation of an acyl chloride from the carboxylic acid, typically with thionyl chloride or oxalyl chloride, followed by the addition of the amine. nih.gov
Table 2: Selected Reagents for Amide Bond Formation
| Reagent/System | Description | Reference |
|---|---|---|
| HATU / DIPEA | A uronium-based coupling reagent system widely used for efficient amide bond formation with low side reactions. | google.comgoogle.com |
| BOP-Cl / Base | A phosphonium-based reagent effective for acylating N-methyl amino acid derivatives. | uniurb.it |
| DCC / HOBt | A carbodiimide-based system; the HOBt additive helps prevent racemization and suppress side reactions. | bachem.com |
While less common than esterification or amidation, the decarboxylation of picolinic acids represents a powerful synthetic tool for forming carbon-carbon bonds. This transformation is typically achieved through a transition-metal-catalyzed process known as decarboxylative cross-coupling. mdpi.comrsc.org
In this reaction, the carboxylic acid group is removed as carbon dioxide and replaced by a new substituent, often an aryl or heteroaryl group. The reaction is generally catalyzed by palladium or copper complexes. mdpi.comrsc.org For example, the palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl bromides can be performed using a catalyst system consisting of a palladium source (e.g., PdCl₂), a ligand (e.g., BINAP), a base (e.g., K₂CO₃), and a copper(I) oxide (Cu₂O) co-catalyst in a high-boiling polar aprotic solvent like DMA. rsc.org The use of microwave assistance has also been shown to facilitate this type of transformation. mdpi.com This method provides a direct route to substituted pyridines from readily available picolinic acids. rsc.org
Transformations Involving the Pyridine Bromine Substituent
The bromine atom at the 6-position of the pyridine ring is a key synthetic handle, enabling a vast range of functionalizations through substitution and cross-coupling reactions. acs.org
The bromo-substituent makes the 6-position of the pyridine ring susceptible to nucleophilic substitution and, more importantly, serves as an anchor point for transition-metal-catalyzed reactions. Its presence is critical for building molecular complexity by introducing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. mdpi.comacs.org For instance, the bromine can be displaced by an amino group (amination) to synthesize aminopyridine derivatives, a transformation that can be accomplished using aqueous ammonia (B1221849) in the presence of a copper catalyst. google.com This versatility makes bromo-substituted pyridines valuable intermediates in discovery chemistry for exploring new chemical space. rsc.org
Cross-coupling reactions are the most prominent application of the 6-bromo substituent. These palladium- or nickel-catalyzed reactions provide efficient methods for constructing biaryl and hetero-biaryl structures. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the bromo-pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov It is a versatile method for forming C-C bonds and is used extensively in the synthesis of pharmaceuticals and functional materials. nih.gov The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond. nih.gov
Negishi and Stille Couplings: These reactions offer alternative strategies for C-C bond formation. Negishi coupling utilizes an organozinc reagent, while Stille coupling employs an organotin reagent. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It involves coupling the bromo-pyridine with a primary or secondary amine to produce substituted aminopyridines.
Other Couplings: Nickel-catalyzed reductive couplings can be used to form symmetrical bipyridines from 2-halopyridines. mdpi.com
Table 3: Common Cross-Coupling Reactions for Halopyridines
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron reagent (R-B(OH)₂) | C-C | Palladium | mdpi.comnih.gov |
| Negishi | Organozinc reagent (R-ZnX) | C-C | Palladium/Nickel | mdpi.com |
| Stille | Organotin reagent (R-SnR'₃) | C-C | Palladium | mdpi.com |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Palladium | researchgate.net |
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic systems, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com Unlike electron-rich rings such as benzene, which are generally unreactive towards nucleophiles, halogenated pyridines are susceptible to SNAr reactions. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring lowers the electron density of the ring carbons, making them more electrophilic and thus prone to attack by nucleophiles. youtube.com
The SNAr mechanism is typically a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, a halogen), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org During this step, the aromaticity of the ring is temporarily broken, and the attacked carbon becomes sp³ hybridized. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product. youtube.com
The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the pyridine ring, especially when these groups are located at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com This positioning allows the negative charge of the Meisenheimer intermediate to be effectively delocalized through resonance, stabilizing the intermediate and lowering the activation energy of the reaction. wikipedia.org Pyridines are particularly reactive towards nucleophiles at the 2- and 4-positions (ortho and para to the nitrogen, respectively), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgquora.com
Reactivity Influences of the Trifluoromethyl Group on the Pyridine Ring
The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. jst.go.jp Its influence on the reactivity of an aromatic ring, including pyridine, is profound. The strong electron-withdrawing character stems from the cumulative inductive effect of the three highly electronegative fluorine atoms. jst.go.jp This intense inductive effect significantly reduces the electron density of the pyridine ring.
Quantitatively, the electron-withdrawing power of the trifluoromethyl group is reflected in its Hammett constant (σ), a measure of the electronic effect of a substituent. The CF₃ group has a Hammett constant (σₚ) of 0.54, indicating it is a strong electron-withdrawing substituent. jst.go.jp
Key impacts of the trifluoromethyl group on pyridine reactivity include:
Activation towards Nucleophilic Attack: By strongly decreasing the electron density of the ring, the CF₃ group makes the pyridine system highly electrophilic and thus much more susceptible to nucleophilic aromatic substitution. masterorganicchemistry.comjst.go.jp
Deactivation towards Electrophilic Attack: Conversely, the reduced electron density makes the ring significantly less reactive towards electrophiles. Electrophilic aromatic substitution on a trifluoromethyl-substituted pyridine ring is generally difficult to achieve. youtube.com
In the context of this compound, the CF₃ group at the 3-position works in concert with the ring nitrogen to render the entire heterocyclic system electron-poor, predisposing the molecule to undergo nucleophilic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The reactivity of the pyridine ring is fundamentally different from that of benzene, dictated by the presence of the electronegative nitrogen atom. This atom governs the preferred pathways for both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS)
Pyridine is significantly less reactive towards electrophiles than benzene. youtube.com There are two primary reasons for this reduced reactivity:
The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electron-seeking electrophiles. youtube.comquora.com
The lone pair of electrons on the nitrogen can act as a Lewis base, coordinating with the electrophile or reacting with the acidic reaction medium. This forms a pyridinium (B92312) ion, which is even more strongly deactivated. youtube.com
When electrophilic substitution does occur, it proceeds preferentially at the 3- and 5-positions (meta-positions). Attack at the 2-, 4-, or 6-positions would result in a resonance structure for the cationic intermediate where the positive charge resides on the highly electronegative nitrogen atom, which is energetically very unfavorable. youtube.com
Nucleophilic Aromatic Substitution (NAS)
In direct contrast to its behavior in EAS, the pyridine ring is activated towards nucleophilic attack. youtube.com The electron-deficient nature of the ring makes it an excellent target for electron-rich nucleophiles. Nucleophilic attack is strongly favored at the 2-, 4-, and 6-positions (ortho- and para-positions relative to the nitrogen). quora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge in the Meisenheimer intermediate through resonance. wikipedia.orgquora.com When the attack occurs at these positions, a resonance form can be drawn where the negative charge is placed directly on the nitrogen atom, which is a highly stabilizing contribution. quora.com Attack at the 3- or 5-positions does not allow for this stabilization, making this pathway less favorable. quora.com
For This compound , the substitution pattern dictates its reactivity. The molecule possesses a good leaving group (Bromo) at the 6-position, which is an activated site for nucleophilic attack due to its ortho relationship with the ring nitrogen. Furthermore, the ring is heavily substituted with powerful electron-withdrawing groups (the trifluoromethyl group and the carboxylic acid group), making the ring exceptionally electron-poor and primed for nucleophilic aromatic substitution at the C-6 position.
| Reactivity Summary for Substituted Pyridines | |
| Reaction Type | Preferred Position of Attack |
| Electrophilic Substitution | 3- and 5-positions |
| Nucleophilic Substitution | 2-, 4-, and 6-positions |
Applications of 6 Bromo 3 Trifluoromethyl Picolinic Acid As a Chemical Intermediate
Building Block for Complex Pyridine (B92270) Derivatives
The unique arrangement of reactive sites on 6-bromo-3-(trifluoromethyl)picolinic acid makes it an ideal scaffold for constructing a wide array of sophisticated pyridine-containing compounds. The bromine atom can participate in cross-coupling reactions, the carboxylic acid can be converted into various other functional groups, and the trifluoromethyl group influences the electronic properties and biological activity of the final molecule.
Synthesis of Substituted Pyridine-Based Compounds
The structure of this compound is well-suited for the synthesis of highly substituted pyridine derivatives. The trifluoromethyl (CF3) group is a key feature in many modern pharmaceuticals and agrochemicals because it can enhance properties like metabolic stability and binding affinity. nih.govacs.org General methods for creating trifluoromethylpyridine (TFMP) derivatives include chlorine/fluorine exchange reactions and the construction of the pyridine ring from a trifluoromethyl-containing precursor. nih.gov
This intermediate can be used to create more complex molecules. For instance, related picolinic acid derivatives are used in the synthesis of complex amides. A patent describes the use of a similar intermediate, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, to produce (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, highlighting a pathway where the bromine is replaced with an amino group and the carboxylic acid is converted to an amide. google.com This demonstrates the utility of such bromo-picolinic acids as intermediates for elaborately substituted pyridines. google.com
Table 1: Examples of Synthetic Transformations
| Starting Material Analogue | Reaction Type | Resulting Functional Group |
|---|---|---|
| 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | Amination / Amidation | 3-amino picolinamide |
| General Bromo-pyridines | Cross-Coupling | Aryl or Alkyl substitution |
Formation of Fused Heterocyclic Systems (e.g., furo[3,2-c]pyridines)
Fused heterocyclic systems, where one or more rings are joined together, are common structural motifs in a vast number of biologically active compounds. The furo[3,2-c]pyridine (B1313802) core, in particular, is a key framework in many natural and synthetic compounds with potential therapeutic applications, including uses as enzyme inhibitors and antipsychotics. beilstein-journals.orgconsensus.appnih.gov
While direct synthesis from this compound is not detailed, analogous halogenated and functionalized pyridines and quinolines are frequently used to construct such fused systems. For example, acid-catalyzed tandem reactions of hydroxyquinolones with certain alcohols can yield furo[3,2-c]quinolones. nih.gov The strategic placement of the bromo and carboxylic acid groups on the this compound ring provides synthetic handles that could be exploited in similar cyclization strategies to form furo[3,2-c]pyridines and other related fused heterocycles. researchgate.net
Derivatization to Oxadiazole Moieties
The carboxylic acid group of this compound allows for its derivatization into various other heterocyclic structures, such as oxadiazoles. The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known to be a part of molecules with a wide range of biological activities. nih.gov
A common and well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid. nih.gov The process typically involves:
Conversion of the carboxylic acid (in this case, this compound) into its corresponding acid hydrazide. This is often achieved by first making an ester and then reacting it with hydrazine (B178648) hydrate.
Cyclization of the resulting acid hydrazide with a suitable reagent, such as another carboxylic acid or an orthoester, under dehydrating conditions (e.g., using phosphorus oxychloride) to form the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org
This synthetic pathway makes this compound a valuable precursor for creating novel pyridine-oxadiazole hybrid molecules, which could be investigated for potential pharmacological or agrochemical applications.
Precursor in the Synthesis of Biologically Relevant Scaffolds
The combination of the pyridine ring, a bromine atom, and a trifluoromethyl group makes this compound an important precursor for molecules with significant biological activity in both the pharmaceutical and agricultural sectors.
Pharmaceutical Intermediates
The trifluoromethylpyridine (TFMP) framework is a cornerstone in modern drug discovery. nih.govjst.go.jp The inclusion of a trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles. nih.gov
Patents have established that picolinic acid derivatives containing bromo and trifluoromethyl substituents are valuable intermediates in the synthesis of active pharmaceutical ingredients. google.com For example, a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is explicitly identified as an intermediate for producing compounds intended for the treatment of respiratory disorders. google.com This underscores the role of the bromo-trifluoromethyl-picolinic acid scaffold as a key building block in the development of new human medicines.
Agrochemical Intermediates
The trifluoromethylpyridine (TFMP) moiety is one of the most important structural motifs in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. nih.govjst.go.jpnih.gov The unique properties imparted by the trifluoromethyl group are crucial for the high efficacy and selectivity of these crop protection agents. acs.orgchigroup.site
Since the commercialization of the first TFMP-containing herbicide, fluazifop-butyl, more than 20 different agrochemicals with this core structure have been developed. nih.gov Research has shown that various substitution patterns are effective, and derivatives containing a trifluoromethyl group at the 6-position of the pyridine ring have become increasingly common since the 1990s. nih.gov The presence of the bromine atom and carboxylic acid group on this compound provides the necessary reactive sites to build the complex structures required for modern pesticides. chigroup.site
Table 2: Biologically Relevant Scaffolds
| Target Scaffold Class | Industry | Rationale for Use |
|---|---|---|
| Substituted Picolinamides | Pharmaceutical | Treatment of respiratory disorders. google.com |
| Fused Heterocycles | Pharmaceutical | Potential as enzyme inhibitors, antipsychotics. beilstein-journals.orgnih.gov |
Contribution to Advanced Materials Research
The structural characteristics of this compound make it a promising precursor for the development of advanced materials with unique electronic properties. While direct research on this specific compound is emerging, the properties of analogous trifluoromethylated picolinic acids in materials science offer significant insights.
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy for modifying their electronic and physical properties. The -CF3 group is strongly electron-withdrawing, which can enhance the electron-accepting capabilities of a molecule. This is a critical attribute for the design of n-type organic semiconductors, which are essential components in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Research on closely related compounds, such as 5-(trifluoromethyl)picolinic acid, has demonstrated their utility in creating transition-metal complexes with notable photophysical and electrochemical properties. nih.gov These complexes are considered promising phosphorescent materials for OLEDs. nih.gov The introduction of the trifluoromethyl group can lead to materials with higher conductivity. For instance, trifluoromethylated corannulenes have been shown to be potent electron acceptors, with polycrystalline films exhibiting conductivity several orders of magnitude higher than their non-fluorinated counterparts. nih.gov
The presence of both a bromine atom and a trifluoromethyl group in this compound is expected to further enhance these electron-withdrawing characteristics. This dual substitution can lead to the creation of materials with even more desirable electronic properties, such as improved electron mobility and stability. The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for advanced materials applications.
A summary of relevant research findings on related compounds is presented in the table below:
| Compound/Material Class | Key Research Finding | Potential Implication for this compound |
| 5-(Trifluoromethyl)picolinic acid metal complexes | Exhibit promising photophysical and electrochemical properties for OLEDs. nih.gov | Suggests potential for use in developing phosphorescent materials for electronic displays. |
| Trifluoromethylated corannulenes | Strong electron acceptors with significantly increased conductivity in thin films. nih.gov | Indicates that materials derived from this acid could have high electron mobility for semiconductor applications. |
| General Picolinic Acid Derivatives | Used as pendant arms in ligands for metal ion complexation to create materials with specific structural and electronic features. nih.gov | Confirms its role as a versatile building block for custom-designed advanced materials. |
Coordination Chemistry and Ligand Properties
Picolinic acid and its derivatives are well-known chelating agents in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govajol.info They typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. rsc.org The specific substituents on the picolinic acid ring can significantly influence the electronic properties and coordination behavior of the ligand.
Studies on isomeric trifluoromethyl-pyridine carboxylic acid zinc (II) complexes have shown that the position of the trifluoromethyl group can alter the coordination mode of the ligand. rsc.org For example, 5-(trifluoromethyl)pyridine-2-carboxylic acid forms a chelated complex, which was found to have a higher binding efficacy to biological macromolecules compared to a related isomer that coordinates in a monodentate fashion. rsc.org This highlights the sensitivity of the coordination chemistry to the electronic and steric effects of the substituents.
The combination of the bromo and trifluoromethyl groups in this compound is expected to make it a weaker electron donor compared to unsubstituted picolinic acid. This can be advantageous in certain applications, such as catalysis, where fine-tuning the electronic environment of the metal center is crucial for controlling reactivity and selectivity. The steric bulk of the bromine atom at the 6-position may also influence the geometry of the resulting metal complexes.
The table below summarizes the coordination properties of picolinic acid derivatives based on existing research.
| Ligand Class | Coordination Behavior | Influence of Substituents |
| Picolinic Acid Derivatives | Typically act as bidentate N,O-chelating ligands. nih.govrsc.org | Substituents can alter the molecular structure and crystal packing. nih.gov |
| Trifluoromethyl-pyridine Carboxylic Acids | The position of the -CF3 group can influence the coordination mode (chelating vs. monodentate). rsc.org | Electron-withdrawing groups affect the ligand's donor strength and the stability of the complex. |
| Dipicolinic Acid and Analogues | Form stable complexes with a wide range of metal ions, leading to interesting topologies and physical properties. ajol.info | The nature of the substituents can be used to tune properties like photoluminescence and catalytic activity. ajol.info |
Environmental and Biological Fate Studies of Halogenated Trifluoromethylated Pyridines Excluding Human Clinical Data
Degradation Pathways in Environmental Matrices
The breakdown of 6-Bromo-3-(trifluoromethyl)picolinic acid in the environment is primarily governed by abiotic processes such as hydrolysis and photolysis. These pathways determine the compound's persistence in soil and water systems.
Hydrolysis
Photolysis
Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of pyridine (B92270) derivatives in the environment, particularly in aquatic systems. Studies on the photochemistry of 6-bromopicolinate ions in water have shown that they undergo photodehalogenation. This process can occur through both heterolytic (ionic) and homolytic (radical) cleavage of the carbon-bromine bond. The specific mechanism can be influenced by the solvent environment. For instance, in aqueous solutions, both heterolytic and homolytic pathways are observed for 6-bromopicolinate ions. The triplet excited state of the molecule is implicated in the homolytic cleavage of the C-Br bond.
A proposed general mechanism for the photodehalogenation of 6-bromopicolinate involves the formation of an excited triplet state upon absorption of light. This excited state can then undergo homolysis of the carbon-halogen bond, followed by an electron transfer from the resulting carboxypyridyl radical to the halogen atom to form an ion pair. This process ultimately leads to the replacement of the bromine atom.
Metabolism in Non-Human Biological Systems
The biotransformation of this compound in living organisms, such as plants and microorganisms, is a key factor in its environmental persistence and potential for entry into the food chain.
Metabolism in Plants
Picolinic acid derivatives are a known class of synthetic auxin herbicides. nih.govresearchgate.net The metabolism of these herbicides in plants is a crucial determinant of their selectivity and persistence. Generally, herbicide metabolism in plants occurs in three phases: modification (Phase I), conjugation (Phase II), and compartmentalization (Phase III). ucanr.edu
For herbicides in the picolinic acid family, such as picloram (B1677784) and aminopyralid, metabolism and dissipation are significant in the months following application. invasiveplantswesternusa.org While specific studies on the metabolism of this compound in plants were not found, the fate of the structurally related herbicide haloxyfop (B150297) provides valuable insights. Haloxyfop, which also contains a substituted pyridine ring, is rapidly absorbed by plants. The ester form is quickly hydrolyzed to the active acid form. fao.orgfao.org This initial hydrolysis is a common Phase I reaction. Following this, further metabolism of the parent acid can occur, though at a slower rate. fao.org It is plausible that this compound, being an acid itself, would directly enter into further metabolic pathways in plants, potentially involving hydroxylation of the pyridine ring followed by conjugation with plant components like sugars or amino acids.
Metabolism in Microorganisms
Microbial degradation is a fundamental process in the breakdown of organic compounds in the environment. Various microorganisms have been shown to metabolize pyridine and its derivatives under both aerobic and anaerobic conditions. nih.govnih.gov The rate of transformation is dependent on the nature of the substituents on the pyridine ring, with pyridine carboxylic acids generally showing a higher transformation rate compared to halogenated pyridines. nih.gov
The initial step in the microbial degradation of many aromatic compounds is often hydroxylation. For 2-picolinic acid (pyridine-2-carboxylic acid), microbial metabolism has been observed to start with hydroxylation at the 6-position to form 6-hydroxypicolinic acid. semanticscholar.org This initial oxidative attack on the N-heterocyclic aromatic ring is a key step in initiating bacterial degradation.
Given the structure of this compound, a likely initial step in microbial metabolism would be the hydroxylation of the pyridine ring, potentially with the concurrent or subsequent removal of the bromine atom. The presence of the trifluoromethyl group, a stable and electron-withdrawing substituent, may influence the rate and pathway of microbial degradation. While specific microorganisms capable of degrading this compound have not been identified, the existing knowledge on the microbial metabolism of picolinic acids and halogenated aromatic compounds suggests that bioremediation could be a potential fate for this compound in the environment. nih.gov The complete mineralization of such compounds by microorganisms ultimately leads to the formation of carbon dioxide, water, and inorganic halides.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional methods for synthesizing substituted pyridines often involve multiple steps, hazardous reagents, and significant waste generation. rasayanjournal.co.in The future of synthesizing 6-Bromo-3-(trifluoromethyl)picolinic acid hinges on the adoption of green chemistry principles to enhance sustainability and atom economy.
Key research avenues include:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, represent a highly atom-economical approach. rasayanjournal.co.in The development of a one-pot MCR strategy for this specific picolinic acid derivative would be a significant breakthrough, minimizing solvent use and purification steps. nih.gov
Microwave-Assisted and Ultrasound Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating. nih.gov Applying microwave-assisted organic synthesis (MAOS) to the cyclocondensation or functionalization steps in the synthesis of the target molecule is a promising area for exploration. rasayanjournal.co.innih.gov
Solvent-Free and Aqueous Synthesis: Moving away from volatile and toxic organic solvents is a core goal of green chemistry. Research into solid-state reactions, potentially using techniques like ball milling, or conducting reactions in water could drastically reduce the environmental impact of the synthesis. rasayanjournal.co.innih.gov
Catalytic Approaches: The use of reusable, non-toxic catalysts, such as zeolites or certain metal catalysts, can replace stoichiometric reagents, thereby reducing waste. nih.gov Investigating catalytic cyclization reactions to form the pyridine (B92270) ring is a key research direction. nih.gov
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Approach (Hypothetical) | Green Chemistry Approach (Prospective) | Anticipated Benefit |
|---|---|---|---|
| Methodology | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reaction (MCR). rasayanjournal.co.in | Reduced steps, time, and solvent waste. |
| Energy Input | Prolonged heating with conventional methods. | Microwave-assisted synthesis. nih.gov | Drastically shorter reaction times and lower energy consumption. |
| Solvents | Use of hazardous organic solvents (e.g., toluene, THF). | Solvent-free conditions or use of green solvents (e.g., water, ethanol). ijpsonline.com | Improved safety and reduced environmental impact. |
| Reagents | Stoichiometric and often toxic reagents. | Use of efficient, recyclable catalysts (e.g., zeolites). nih.gov | Higher atom economy and less chemical waste. |
Exploration of Novel Catalytic Transformations for Derivatization
The derivatization of this compound is crucial for exploring its potential in various applications. The molecule's bromo- and carboxylic acid functionalities are prime targets for catalytic transformations.
Future research will likely focus on:
Advanced Cross-Coupling Reactions: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents. Future work will explore using more earth-abundant and less toxic metal catalysts, such as those based on iron or nickel, to perform these transformations. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under exceptionally mild conditions. nih.gov Applying these methods to this compound could enable novel transformations that are not accessible through traditional thermal catalysis, such as direct C-H functionalization of coupling partners or atom-economical halopyridylation of alkenes. researchgate.netnih.gov
C-H Activation: Direct C-H activation at other positions on the pyridine ring, while challenging due to the ring's electron-deficient nature, represents a frontier in synthetic efficiency. Developing catalytic systems that can selectively functionalize the C-4 or C-5 positions would provide rapid access to new families of derivatives.
Carboxylic Acid Derivatization: Beyond standard amide and ester formation, novel catalytic methods for derivatizing the carboxylic acid group are of interest. google.com This includes decarboxylative coupling reactions, where the COOH group is replaced with another functional group, expanding the synthetic toolbox.
Table 2: Potential Catalytic Derivatizations of this compound
| Reactive Site | Catalytic Reaction | Catalyst Type (Example) | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| C-Br Bond | Suzuki Coupling | Palladium | Aryl/Heteroaryl-substituted picolinic acids | researchgate.net |
| C-Br Bond | Sonogashira Coupling | Palladium/Copper | Alkynyl-substituted picolinic acids | researchgate.net |
| C-Br Bond | Buchwald-Hartwig Amination | Palladium | Amino-substituted picolinic acids | researchgate.net |
| C-Br Bond | Cross-Electrophile Coupling | Nickel/Iron | Alkyl-substituted picolinic acids | researchgate.net |
| Alkene + C-Br Bond | Photo-induced Halopyridylation | Iridium Photocatalyst | Functionalized alkylpyridines | nih.gov |
| -COOH Group | Amide Bond Formation | Coupling Reagents (e.g., HATU) | Picolinamides | google.com |
| -COOH Group | Esterification | Acid/Base Catalysis | Picolinate (B1231196) Esters | nih.gov |
Advanced Characterization Techniques for Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for designing new materials and molecules with targeted functions.
Future research will increasingly rely on:
Single-Crystal X-ray Diffraction: This technique provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular packing. nih.gov Systematic crystallographic studies of a series of derivatives can elucidate how changes in substituents affect the supramolecular architecture through hydrogen bonding and π-stacking. nih.gov
Hirshfeld Surface Analysis: Complementing X-ray diffraction, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It helps to understand the nature and relative importance of contacts (e.g., H···F, H···O, Br···π), which govern physical properties like melting point and solubility.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly sensitive to the electronic environment, providing valuable data on how distal modifications to the molecule influence the electron-withdrawing nature of the trifluoromethyl group.
Correlative Spectroscopic and Thermal Analysis: Combining spectroscopic data (e.g., IR, Raman) with thermal analysis (e.g., DSC, TGA) allows for a comprehensive understanding of phase transitions, thermal stability, and solid-state forms (polymorphs, solvates), which are critical for materials science applications. mdpi.com The introduction of substituents is known to induce significant changes in crystal packing and molecular conformation. nih.gov
Computational Design and Predictive Modeling for Novel Derivative Synthesis
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical synthesis and materials design. For this compound, this offers an opportunity to accelerate the discovery of novel derivatives with desired properties.
Prospective research directions include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, electronic charge distribution (e.g., electrostatic potential maps), and frontier molecular orbital (HOMO-LUMO) energies. nih.gov This information can predict reactive sites, rationalize reaction mechanisms, and estimate properties like pKa and redox potential. nih.govnih.gov
Predictive Synthesis Modeling: By computationally modeling reaction pathways and transition states, researchers can predict the feasibility and potential outcomes of new synthetic reactions before conducting them in the lab. mdpi.com This can guide the optimization of reaction conditions (catalyst, solvent, temperature) for both the synthesis of the parent molecule and its subsequent derivatization.
In Silico Screening of Virtual Libraries: Computational tools can be used to generate vast virtual libraries of potential derivatives of this compound. These libraries can then be screened for desired electronic, steric, and physicochemical properties (e.g., solubility, membrane permeability). nih.govijfans.org This approach allows for the rational design of molecules for specific applications, such as in pharmaceuticals or materials science, by prioritizing the most promising candidates for synthesis. nih.gov
Modeling Structure-Property Relationships: Computational models can quantify the impact of structural modifications on properties. For example, DFT can be used to calculate how adding different substituents at the C-6 position (replacing the bromine) affects the electronic character of the pyridine ring or the acidity of the carboxylic acid, providing a quantitative basis for structure-property relationships. nih.govresearchgate.net
By integrating these computational approaches, the process of discovering and developing new functional molecules based on the this compound scaffold can become significantly more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
